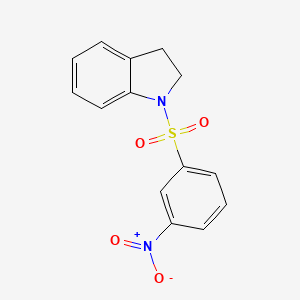
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride
Descripción general
Descripción
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride is a chemical compound that features a pyrrolidine ring and a thiophene carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride typically involves the reaction of 2-thiophenecarboxylic acid with 2-(1-pyrrolidinyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of fixed-bed reactors and multistage purification processes, including extractive and azeotropic distillation, can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enantioselective proteins, leading to various biological effects. The thiophene moiety may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1-pyrrolidinyl)ethyl]-2-pyrazinecarboxamide
- N-[2-(1-pyrrolidinyl)ethyl]-2-furanecarboxamide
Uniqueness
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(10-4-3-9-15-10)12-5-8-13-6-1-2-7-13;/h3-4,9H,1-2,5-8H2,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOJNOBQJLQMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4106849.png)

![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4106862.png)

![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4106890.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4106894.png)
![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B4106909.png)
![(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B4106915.png)
![methyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]benzoate](/img/structure/B4106937.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(2-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106949.png)
![methyl 2-[({[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4106954.png)

